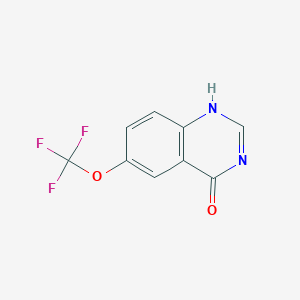![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione, also known as Isatin-Schiff base, is a biologically active compound that has been studied for its potential applications in various fields of science. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
Scientific Research Applications
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been widely studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess anti-microbial and anti-viral properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
Mechanism Of Action
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical And Physiological Effects
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models of rheumatoid arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base. One direction is the development of new derivatives of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base in more detail, which could lead to the identification of new drug targets. Finally, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is a biologically active compound that has been studied for its potential applications in various fields of science. It possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in certain experimental settings, there are several future directions for its study that could lead to the development of new treatments for a wide range of diseases.
Synthesis Methods
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base can be achieved through the condensation reaction between isatin and various amines. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified through recrystallization.
properties
CAS RN |
72677-30-6 |
|---|---|
Product Name |
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione |
Molecular Formula |
C16H9N3O3 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
InChI Key |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



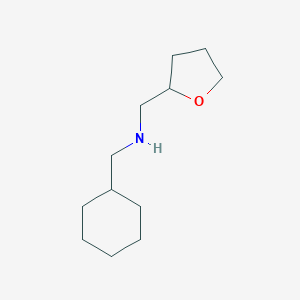
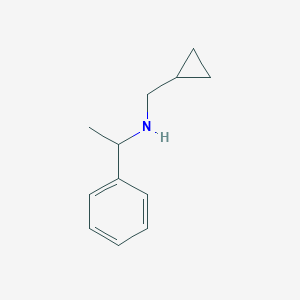
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
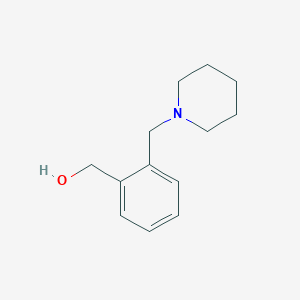
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)
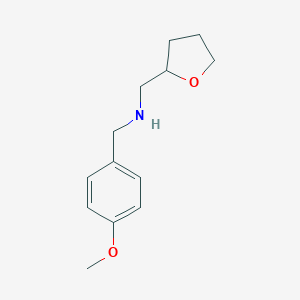
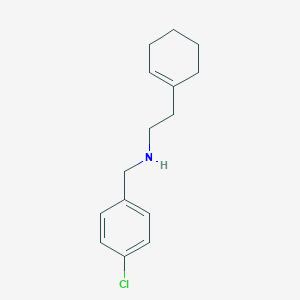
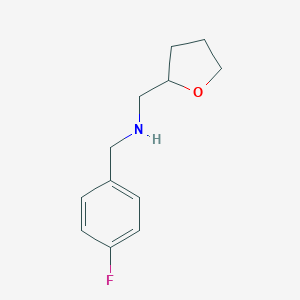


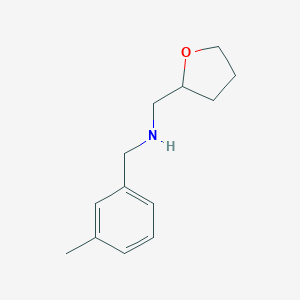
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

